molecular formula C12H13NO2 B6600844 isopropyl 1H-indole-3-carboxylate CAS No. 61698-92-8

isopropyl 1H-indole-3-carboxylate

Cat. No. B6600844
CAS RN: 61698-92-8
M. Wt: 203.24 g/mol
InChI Key: CWKLKSRIXHQJFG-UHFFFAOYSA-N
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Description

Isopropyl 1H-indole-3-carboxylate (IPIC) is an important organic compound that has found a range of applications in the fields of biochemistry and physiology. IPIC is derived from the carboxylic acid group and is a derivative of indole, a heterocyclic aromatic compound. It is a colorless, odorless, and crystalline solid that is insoluble in water, but soluble in organic solvents. IPIC has a molecular formula of C10H11NO2 and a molecular weight of 177.2 g/mol.

Scientific Research Applications

  • Carboxylation and Derivative Synthesis : Research by Nemoto et al. (2016) explored the carboxylation of various indoles to produce indole-3-carboxylic acids. Their method extended to alkoxycarbonylation and carbamoylation, leading to the synthesis of ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016).

  • Intramolecular Amination : Melkonyan et al. (2008) established a copper(I)-catalyzed intramolecular amination process for creating various N-substituted 1-amino-1H-indole-3-carboxylates. They also synthesized 1-alkoxyindole-3-carboxylates using a similar protocol (Melkonyan et al., 2008).

  • Tandem Cyclization and CO2 Fixation : Inamoto et al. (2012) developed a synthesis method for 3-carboxylated indoles involving tandem-type cyclization of 2-ethynylanilines and subsequent CO2 fixation. This reaction proceeds efficiently at moderate temperatures and pressures, offering a novel strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).

  • Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives : Akbari and Faryabi (2023) reported a new method for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling, highlighting a novel route and efficient procedure for preparing indole derivatives (Akbari & Faryabi, 2023).

  • HPLC Analysis of Indole Derivatives : Vali et al. (2012) developed a high-performance liquid chromatography (HPLC) method for the separation and quantification of octahydro-1H-indole-2-carboxilic acid and its isomers, demonstrating the method's sensitivity and reliability for quantitative analysis (Vali et al., 2012).

  • Negative Allosteric Modulation of the Dopamine D2 Receptor : Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor. Their study involved fragmenting a bitopic ligand to expose fragments with purely allosteric pharmacology (Mistry et al., 2015).

properties

IUPAC Name

propan-2-yl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)15-12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLKSRIXHQJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487086
Record name 1H-Indole-3-carboxylic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61698-92-8
Record name 1H-Indole-3-carboxylic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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